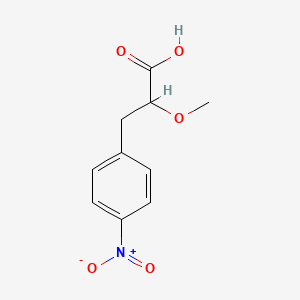

2-Methoxy-3-(4-nitrophenyl)propanoic acid

Description

Contextualization within Modern Organic Synthesis and Advanced Chemical Development

In the landscape of modern organic synthesis, the demand for novel molecular scaffolds is ever-present. Compounds like 2-methoxy-3-(4-nitrophenyl)propanoic acid serve as valuable intermediates in the construction of larger, more intricate molecules. The presence of three key functional groups—the carboxylic acid, the methoxy (B1213986) group, and the nitro group—offers multiple points for chemical modification.

The carboxylic acid moiety provides a handle for forming amide bonds, esters, and other derivatives. The nitro group, a strong electron-withdrawing group, can be readily reduced to an amine, opening pathways to a wide array of further chemical transformations. This amine can then be used to introduce new functionalities or to build upon the molecular framework. The methoxy group at the alpha position introduces chirality and can influence the stereochemical outcome of reactions, a critical aspect in the synthesis of biologically active molecules.

The development of synthetic routes to access such multi-functionalized compounds is a key area of research in advanced chemical development. The ability to selectively manipulate each functional group is crucial for its utility as a building block. While specific, detailed research on the large-scale synthesis of this compound is not widely published, its structural components are common in a variety of synthetic methodologies.

Significance of the Chiral α-Substituted Propanoic Acid Moiety in Synthetic Methodologies

The chiral α-substituted propanoic acid moiety is a fundamental structural motif found in a vast number of natural products and pharmaceutically active compounds. The stereochemistry at the α-position is often critical for biological activity, making the enantioselective synthesis of these compounds a major focus of organic chemistry. nih.gov

The introduction of a substituent at the alpha position of a propanoic acid can be achieved through various asymmetric synthesis strategies, often employing chiral auxiliaries or catalysts to control the stereochemical outcome. nih.govtandfonline.com These methods have been instrumental in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen, which are themselves α-arylpropanoic acids. tandfonline.com

The presence of a methoxy group at the α-position, as seen in this compound, adds another layer of complexity and potential. α-Methoxy acids are valuable chiral building blocks, and their synthesis has been an area of active investigation. The methoxy group can influence the conformation of the molecule and its interactions with biological targets. nih.gov Its role in medicinal chemistry is significant, often improving metabolic stability and binding affinity. nih.gov

The combination of the chiral α-methoxy acid functionality with the reactive handles of the nitro group and the aromatic ring makes this compound a potentially valuable tool for the synthesis of novel, stereochemically defined molecules with tailored properties.

Detailed Research Findings

Specific research detailing the comprehensive findings for this compound is limited in publicly available literature. However, data for structurally related compounds provide some context.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C10H11NO5 |

| Molecular Weight | 225.20 g/mol |

| Appearance | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

| Solubility | Not Available |

| pKa | Not Available |

Spectroscopic Data

| Technique | Data |

| 1H NMR | Not Available |

| 13C NMR | Not Available |

| Mass Spectrometry | Not Available |

| Infrared (IR) Spectroscopy | Not Available |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-3-(4-nitrophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-16-9(10(12)13)6-7-2-4-8(5-3-7)11(14)15/h2-5,9H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDIDQZBLHCQTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methoxy 3 4 Nitrophenyl Propanoic Acid

Established Reaction Pathways for its Preparation

Regioselective Functionalization Approaches

A key challenge in the synthesis of this compound is the regioselective introduction of the nitro group at the para-position of the phenyl ring. This is typically achieved through electrophilic aromatic substitution.

A plausible and common approach involves the nitration of a suitable 3-phenylpropanoic acid precursor. The directing effect of the alkyl side chain on the benzene (B151609) ring is ortho, para-directing. Therefore, direct nitration of 3-phenylpropanoic acid or its derivatives can yield a mixture of ortho and para isomers. The separation of these isomers can be achieved by chromatography or crystallization. To enhance the para-selectivity, the reaction conditions, such as temperature and the choice of nitrating agent (e.g., a mixture of nitric acid and sulfuric acid), can be carefully controlled.

Alternatively, a precursor already containing the 4-nitrophenyl group can be used as the starting material. For instance, starting with 4-nitrobenzaldehyde (B150856), a carbon chain extension can be performed to construct the propanoic acid backbone, thereby ensuring the correct positioning of the nitro group from the outset.

Convergent and Divergent Synthetic Strategies Utilizing Variously Substituted Precursors

A convergent synthetic strategy would involve the preparation of two key fragments that are later combined to form the final product. For instance, a synthon equivalent to a 4-nitrophenylmethyl group could be coupled with a synthon providing the 2-methoxypropanoic acid moiety.

A more linear, or divergent, approach would start from a common precursor, which is then sequentially functionalized. A logical divergent pathway can be proposed as a three-stage process:

Formation of the 2-hydroxy-3-(4-nitrophenyl)propanoic acid intermediate: This key precursor can be synthesized through several methods. One approach involves the alpha-bromination of 3-(4-nitrophenyl)propanoic acid, followed by nucleophilic substitution with a hydroxide (B78521) source. Another viable route is the Reformatsky reaction, where 4-nitrobenzaldehyde is reacted with an alpha-haloester (e.g., ethyl bromoacetate) in the presence of zinc metal to yield a beta-hydroxy ester, which can then be hydrolyzed to the corresponding carboxylic acid. wikipedia.orgthermofisher.comnumberanalytics.combyjus.combeyond-tutors.com The Darzens condensation of 4-nitrobenzaldehyde with an α-haloester in the presence of a base can also yield an α,β-epoxy ester, which can be subsequently converted to the desired α-hydroxy acid. wikipedia.orgmychemblog.comjk-sci.comorganic-chemistry.org

Methylation of the alpha-hydroxyl group: The hydroxyl group of 2-hydroxy-3-(4-nitrophenyl)propanoic acid or its corresponding ester can be converted to a methoxy (B1213986) group via a Williamson ether synthesis. nih.govuni-bayreuth.denih.gov This typically involves deprotonation of the alcohol with a base to form an alkoxide, followed by reaction with a methylating agent such as methyl iodide or dimethyl sulfate (B86663). google.comgoogle.comnih.govresearchgate.net

Hydrolysis of the ester (if applicable): If the synthesis is carried out on an ester derivative for protecting the carboxylic acid, a final hydrolysis step is required to yield the target 2-Methoxy-3-(4-nitrophenyl)propanoic acid.

Catalytic Approaches in the Synthesis of this compound

Catalysis can offer milder reaction conditions, improved selectivity, and higher efficiency in the synthesis of the target compound and its intermediates.

Metal-Mediated Transformations for Carbon-Carbon and Carbon-Oxygen Bond Formation

Metal-mediated reactions are particularly relevant for the formation of the carbon-carbon bond between the phenyl ring and the propanoic acid chain. While not a direct route to the target molecule, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, could be employed in a convergent strategy by coupling a suitable boronic acid or alkene derivative of the 4-nitrophenyl group with a propanoic acid synthon.

For the crucial C-O bond formation in the methylation step, while typically a stoichiometric amount of base is used, catalytic methods can be employed. For instance, the use of a phase-transfer catalyst can facilitate the Williamson ether synthesis under milder, biphasic conditions, which can be advantageous for sensitive substrates.

Organocatalytic Strategies and Their Stereocontrol in Related Systems

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. While specific organocatalytic methods for the synthesis of this compound are not established, analogous reactions suggest potential applications. For instance, asymmetric aldol (B89426) or Mannich reactions catalyzed by chiral amines or phosphoric acids could be envisioned to construct the carbon backbone with stereocontrol at the alpha- and beta-positions, starting from 4-nitrobenzaldehyde. Subsequent functional group manipulations would then lead to the final product.

The development of enantioselective methods would be of significant interest, as the alpha-carbon of the target molecule is a stereocenter. Chiral auxiliaries or asymmetric catalysts could be employed during the C-C or C-O bond-forming steps to achieve the synthesis of a single enantiomer.

Optimization of Reaction Conditions and Process Development for Scalability

The transition from a laboratory-scale synthesis to a larger, industrial-scale production requires careful optimization of reaction conditions and process development. acs.orgmt.comacs.orglabmanager.com Key considerations include:

Reagent Selection and Stoichiometry: Utilizing cost-effective and readily available starting materials and reagents is crucial. The stoichiometry of each reactant should be optimized to maximize yield and minimize waste.

Solvent and Temperature: The choice of solvent can significantly impact reaction rates, selectivity, and ease of product isolation. Reaction temperatures should be controlled to ensure safety and prevent side reactions.

Catalyst Loading and Turnover: For catalytic steps, minimizing the catalyst loading while maintaining high turnover numbers is economically and environmentally beneficial.

Work-up and Purification: Developing efficient and scalable work-up and purification procedures, such as crystallization or extraction, is essential to obtain the product with the desired purity. wikipedia.org

Safety and Environmental Impact: A thorough hazard assessment of all reagents and reaction steps is necessary. The development of a "greener" synthetic route with reduced environmental impact is a primary goal in modern process chemistry.

Below are interactive data tables summarizing plausible reaction conditions for the key steps in the proposed synthetic pathway, based on analogous transformations reported in the literature.

Table 1: Plausible Conditions for the Synthesis of 2-Hydroxy-3-(4-nitrophenyl)propanoic Acid via Reformatsky Reaction

| Parameter | Condition |

| Aldehyde | 4-Nitrobenzaldehyde |

| α-Haloester | Ethyl bromoacetate |

| Metal | Activated Zinc |

| Solvent | Tetrahydrofuran (THF) or Diethyl ether |

| Temperature | Reflux |

| Work-up | Acidic work-up (e.g., dilute HCl) |

Table 2: Plausible Conditions for the Methylation of 2-Hydroxy-3-(4-nitrophenyl)propanoic Acid Ester via Williamson Ether Synthesis

| Parameter | Condition |

| Substrate | Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate |

| Base | Sodium hydride (NaH) or Silver(I) oxide (Ag₂O) |

| Methylating Agent | Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄) |

| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) |

| Temperature | 0 °C to room temperature |

| Catalyst (optional) | Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) |

Investigation of Solvent Effects and Reaction Parameter Optimization

The successful synthesis of this compound is highly dependent on the selection of an appropriate solvent and the fine-tuning of various reaction parameters. While specific literature on this exact compound is limited, principles from the synthesis of analogous arylpropanoic acids and nitrophenyl derivatives can be applied to devise a theoretical synthetic approach and optimize the reaction conditions.

Solvent Effects:

The choice of solvent plays a pivotal role in influencing reaction rates, selectivity, and the solubility of reactants and intermediates. For reactions involving polar substrates, such as those with nitro and carboxylic acid functionalities, a range of solvents would need to be investigated to determine the optimal medium.

For instance, in related syntheses of arylpropanoic acids, solvents such as dioxane have been identified as advantageous due to their good water solubility and suitable boiling point, which can be beneficial for subsequent work-up procedures. mdpi.com Dimethyl sulfoxide (B87167) (DMSO) has also been employed in the carboxylation of similar structures, highlighting its utility in reactions involving anionic intermediates. google.com The polarity and coordinating ability of the solvent can significantly impact the transition state energies, thereby affecting the reaction kinetics. Aprotic polar solvents like dimethylformamide (DMF) and acetonitrile (B52724) (ACN) are also common choices in related synthetic transformations.

Reaction Parameter Optimization:

Beyond solvent selection, other parameters such as temperature, reaction time, catalyst selection, and stoichiometry of reactants are crucial for maximizing the yield and purity of the final product.

Temperature: The reaction temperature must be carefully controlled to ensure a sufficient reaction rate without promoting the formation of undesired by-products. Many related preparations are conducted at temperatures ranging from ambient conditions to reflux. google.com For instance, certain Friedel-Crafts reactions are performed at low temperatures (-5 to 5 °C) to control selectivity. google.com

Catalyst: The choice of catalyst is fundamental. In syntheses analogous to that of 2-arylpropanoic acids, palladium-based catalysts have been effectively used in carbonylation reactions. mdpi.com For other transformations, such as Friedel-Crafts alkylations, Lewis acids like anhydrous aluminum chloride are common. google.com The optimization of the catalyst loading is also a critical factor.

Reactant Stoichiometry: The molar ratio of the reactants can significantly influence the reaction outcome. A systematic variation of the stoichiometry would be necessary to identify the optimal balance that maximizes the conversion of the limiting reagent while minimizing waste.

The following interactive table provides a hypothetical optimization study for a key synthetic step, illustrating the effect of varying different parameters on the reaction yield. This data is representative of typical optimization studies for the synthesis of complex organic molecules.

| Entry | Solvent | Temperature (°C) | Catalyst (mol%) | Reaction Time (h) | Yield (%) |

| 1 | Dioxane | 80 | 2 | 12 | 65 |

| 2 | DMSO | 80 | 2 | 12 | 72 |

| 3 | DMF | 80 | 2 | 12 | 68 |

| 4 | DMSO | 100 | 2 | 8 | 78 |

| 5 | DMSO | 100 | 1 | 8 | 75 |

| 6 | DMSO | 100 | 2 | 16 | 85 |

Detailed Research Findings:

Based on analogous syntheses, a thorough investigation would likely reveal that a polar aprotic solvent like DMSO provides the best medium for a key nucleophilic substitution or addition step. Optimization studies would likely demonstrate that higher temperatures and longer reaction times favor product formation, although a careful balance must be struck to avoid degradation. The catalyst concentration would also be a critical parameter to optimize, with a lower loading being economically and environmentally preferable, provided it does not compromise the reaction efficiency.

Advanced Techniques for Purification and Isolation in Synthetic Protocols

The purification and isolation of this compound from the reaction mixture are critical steps to obtain the compound in high purity. The presence of polar functional groups, namely the carboxylic acid and the nitro group, dictates the choice of purification strategies. A multi-step approach combining traditional and advanced techniques is often necessary.

Initial Work-up and Extraction:

Following the reaction, a standard work-up procedure would typically involve quenching the reaction, followed by liquid-liquid extraction. The acidic nature of the target compound allows for its separation from neutral and basic impurities by extraction with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer, containing the sodium salt of the carboxylic acid, can then be acidified to precipitate the desired product. google.comlookchem.com This acid-base extraction is a powerful initial purification step.

Crystallization:

Crystallization is a highly effective method for purifying solid organic compounds. The choice of solvent is crucial and is determined by the solubility profile of the crude product. A suitable solvent system will dissolve the compound at an elevated temperature and allow for the formation of well-defined crystals upon cooling, leaving impurities behind in the mother liquor. For polar compounds like this compound, polar protic solvents such as ethanol (B145695) or a mixture of solvents like ethanol/water or toluene/petroleum ether might be effective. lookchem.com

Chromatographic Techniques:

For achieving high purity, chromatographic methods are indispensable.

Flash Chromatography: This technique is often used for the purification of intermediate compounds or for the removal of significant impurities from the final product. It utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase of an appropriate solvent system. The polarity of the eluent is optimized to achieve good separation.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure samples, Prep-HPLC is the method of choice. nih.gov This technique offers high resolution and is capable of separating closely related impurities. Both normal-phase and reversed-phase chromatography can be employed. Given the polarity of the target molecule, reversed-phase HPLC using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or trifluoroacetic acid to suppress ionization) and an organic solvent like acetonitrile or methanol (B129727) would be a suitable approach. nih.govsielc.com

Advanced Liquid-Liquid Chromatography Techniques: Techniques such as High-Speed Counter-Current Chromatography (HSCCC) can also be employed. HSCCC is a form of liquid-liquid partition chromatography that avoids the use of a solid support, which can be advantageous for polar compounds that might irreversibly adsorb to silica or other solid phases. nih.gov

The following interactive table outlines a potential multi-step purification protocol with expected recovery rates at each stage.

| Purification Step | Description | Stationary Phase | Mobile Phase/Solvent | Expected Recovery (%) | Purity (%) |

| 1. Acid-Base Extraction | Separation of acidic product from neutral/basic impurities. | N/A | Dichloromethane/Water/NaHCO₃ | 90-95 | 70-80 |

| 2. Crystallization | Removal of major impurities. | N/A | Ethanol/Water | 80-90 | 90-95 |

| 3. Flash Chromatography | Further purification of the crystallized product. | Silica Gel | Hexane/Ethyl Acetate gradient | 70-85 | >98 |

| 4. Prep-HPLC | Final polishing to achieve high purity. | C18 | Water (0.1% TFA)/Acetonitrile gradient | >90 | >99.5 |

These advanced purification techniques, when applied systematically, can yield this compound of the high purity required for subsequent applications. The combination of extraction, crystallization, and various chromatographic methods provides a robust strategy for the isolation of this specialized chemical compound.

Stereochemical Aspects and Enantioselective Approaches

Chiral Resolution Techniques for Racemic 2-Methoxy-3-(4-nitrophenyl)propanoic Acid

Chiral resolution is a common technique to separate a racemic mixture into its constituent enantiomers. wikipedia.org For a carboxylic acid like this compound, this is often achieved through the formation of diastereomeric salts or by chromatographic methods. libretexts.orglibretexts.org

The most prevalent method for resolving racemic acids involves their reaction with an enantiomerically pure chiral base to form a pair of diastereomeric salts. wikipedia.orglibretexts.org These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. pharmtech.com After separation, the individual enantiomer of the acid can be recovered by treatment with a strong acid. libretexts.org

A variety of chiral amines are commonly employed as resolving agents for racemic carboxylic acids. The selection of the appropriate resolving agent is often empirical and depends on the specific properties of the diastereomeric salts formed. wikipedia.org

Table 1: Common Chiral Resolving Agents for Racemic Acids

| Chiral Resolving Agent | Type | Reference |

|---|---|---|

| Brucine | Alkaloid | libretexts.org |

| Strychnine | Alkaloid | libretexts.org |

| Quinine | Alkaloid | libretexts.orglibretexts.org |

| (+)-Cinchotoxine | Alkaloid | wikipedia.org |

| (R)-1-Phenylethanamine | Synthetic Amine | libretexts.org |

| (S)-1-Phenylethanamine | Synthetic Amine | libretexts.org |

| (R)-2-Amino-1-butanol | Synthetic Amine | libretexts.org |

| (+)-Tartaric acid | Chiral Acid (for resolving racemic bases) | libretexts.org |

| (-)-Malic acid | Chiral Acid (for resolving racemic bases) | libretexts.org |

| (-)-Mandelic acid | Chiral Acid (for resolving racemic bases) | libretexts.org |

This table presents a list of commonly used chiral resolving agents for the separation of racemic acids and bases through diastereomeric salt formation.

For the resolution of this compound, one would react the racemic acid with a selected enantiopure chiral base, such as (R)-1-phenylethanamine, in a suitable solvent. The resulting diastereomeric salts, (R)-acid·(R)-base and (S)-acid·(R)-base, would then be separated based on their differential solubility.

Chiral chromatography is a powerful technique for the separation and purification of enantiomers. nih.gov High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used method for this purpose. nih.gov The separation is based on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase. nih.gov

For acidic compounds like this compound, various types of CSPs can be employed. Macrocyclic glycopeptide-based selectors, such as teicoplanin, have proven effective for the enantiomeric separation of aryloxyphenoxypropanoic acids. nih.govnih.gov Polysaccharide-based CSPs are also widely used due to their broad applicability. mdpi.com

Table 2: Exemplary Chiral HPLC and SFC Conditions for Propanoic Acid Derivatives

| Compound | Chiral Stationary Phase (CSP) | Mobile Phase/Conditions | Detection | Reference |

|---|---|---|---|---|

| 2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acid | Teicoplanin-based (glycopeptide) | Not specified | Not specified | nih.gov |

| Propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester | Newcrom R1 (reverse phase) | Acetonitrile (B52724), Water, Phosphoric Acid | Not specified | sielc.com |

This table provides examples of chromatographic conditions used for the separation of enantiomers of compounds structurally related to propanoic acid.

The enantiomeric purity of the separated fractions can be determined by integrating the peak areas in the chromatogram.

Asymmetric Synthesis of Enantiopure this compound and its Precursors

Asymmetric synthesis offers a direct route to enantiomerically pure compounds, avoiding the loss of 50% of the material inherent in classical resolution. wikipedia.org This can be achieved through the use of chiral catalysts or chiral auxiliaries.

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to stereoselectively create a chiral center. nih.gov Organocatalysis and metal-catalyzed reactions are two major pillars of asymmetric catalysis. nih.govyale.edu For the synthesis of a molecule like this compound, an asymmetric reaction could be envisioned to construct the stereocenter at the C2 position. While specific catalytic methods for this exact compound are not detailed in the provided context, general strategies such as asymmetric hydrogenation or conjugate addition to a suitable prochiral precursor could be employed.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. rcsi.com After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral carboxylic acids, a common approach involves attaching a chiral auxiliary to a prochiral substrate, performing a diastereoselective reaction, and then cleaving the auxiliary. For example, a prochiral precursor could be esterified with a chiral alcohol, such as (-)-menthol, followed by a diastereoselective reaction at the alpha-carbon, and subsequent hydrolysis to yield the enantiomerically enriched acid. rcsi.com

Methodologies for the Evaluation of Enantiomeric Excess and Absolute Configuration Determination

The determination of enantiomeric excess (ee) and the assignment of the absolute configuration are crucial for characterizing chiral compounds. thieme-connect.de

Chiral HPLC, as discussed in section 3.1.2, is a primary method for determining the enantiomeric excess of a sample. The ee is calculated from the relative areas of the peaks corresponding to the two enantiomers.

The absolute configuration of the enantiomers can be determined by several methods. X-ray crystallography of a diastereomeric salt with a resolving agent of known absolute configuration is a definitive method. rcsi.com Spectroscopic techniques, particularly NMR, are also widely used. One common approach is the use of chiral derivatizing agents (CDAs) to convert the enantiomers into diastereomers, which can then be distinguished by NMR spectroscopy. nih.govnih.gov For instance, reacting the enantiomers of this compound with an enantiopure chiral alcohol or amine, such as (R)- or (S)-α-methoxyphenylacetic acid (MPA), would yield diastereomeric esters or amides with distinct NMR spectra, allowing for the assignment of the absolute configuration based on established models. mdpi.com Circular dichroism (CD) spectroscopy can also be a powerful tool for determining both enantiomeric excess and absolute configuration, sometimes in conjunction with computational modeling. rsc.org

Table 3: Methods for Determining Enantiomeric Excess and Absolute Configuration

| Method | Application | Principle | Reference |

|---|---|---|---|

| Chiral HPLC/SFC | Enantiomeric Excess | Differential interaction with a chiral stationary phase leads to separation and quantification of enantiomers. | nih.govmdpi.com |

| NMR with Chiral Derivatizing Agents (e.g., MPA) | Absolute Configuration | Formation of diastereomers with distinct NMR chemical shifts, allowing for stereochemical assignment based on empirical models. | nih.govnih.govmdpi.com |

| X-ray Crystallography | Absolute Configuration | Unambiguous determination of the three-dimensional structure of a single crystal of an enantiopure compound or a diastereomeric salt. | rcsi.com |

This table summarizes common analytical techniques for the stereochemical characterization of chiral compounds.

Chemical Reactivity and Derivatization Strategies

Transformations Involving the Nitro Aromatic Moiety

The electron-withdrawing nature of the nitro group profoundly influences the reactivity of the aromatic ring, making it a focal point for chemical transformations.

The nitro group is readily susceptible to reduction, providing a gateway to various amino-functionalized derivatives. The extent of reduction can be controlled by the choice of reagents and reaction conditions, yielding a range of products from the corresponding aniline (B41778) to intermediate species like nitroso and hydroxylamino compounds.

Common reductive methods applicable to nitroaromatic compounds include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. Chemical reductions employing reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, iron (Fe) in acetic acid, or sodium dithionite (B78146) (Na₂S₂O₄) are also effective. The resulting 2-Methoxy-3-(4-aminophenyl)propanoic acid is a valuable intermediate for the synthesis of amides, sulfonamides, and for the construction of heterocyclic systems.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent System | Product | Typical Conditions |

|---|---|---|

| H₂, Pd/C | Aniline | Methanol (B129727) or Ethanol (B145695), Room Temperature, 1-4 atm H₂ |

| SnCl₂·2H₂O | Aniline | Ethanol, Reflux |

| Fe, NH₄Cl | Aniline | Ethanol/Water, Reflux |

The strong electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). nih.govnih.gov This effect is most pronounced at the positions ortho and para to the nitro group. While the position para to the nitro group is occupied by the propanoic acid side chain, the positions ortho to the nitro group (and meta to the propanoic acid substituent) are potential sites for nucleophilic attack, provided a suitable leaving group is present on the ring.

In the absence of a leaving group, direct nucleophilic substitution of hydrogen (SNArH) is a possibility, though it typically requires strong nucleophiles and specific reaction conditions. More commonly, derivatization of the parent compound to include a halogen at an ortho position would facilitate SNAr reactions. Common nucleophiles for such reactions include alkoxides, thiolates, and amines. researchgate.net The rate and feasibility of these substitutions are governed by the nature of the nucleophile, the solvent, and the potential presence of a leaving group. nih.gov

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle for a wide range of transformations, including the formation of esters and amides, as well as decarboxylation reactions. libretexts.orgyoutube.com

The carboxylic acid moiety of 2-Methoxy-3-(4-nitrophenyl)propanoic acid can be readily converted into esters and amides, which are themselves valuable intermediates for further synthetic manipulations.

Esterification: Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), is a common method for preparing simple alkyl esters. Alternatively, for more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed in the presence of an alcohol and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Amidation: The formation of amides from the carboxylic acid requires activation, as direct reaction with an amine is generally inefficient. The use of coupling agents like DCC, EDC, or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of an amine is a standard protocol. Another approach involves the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with an amine.

Table 2: Common Coupling Agents for Esterification and Amidation

| Coupling Agent | Reaction Type | Typical Co-reagents |

|---|---|---|

| H₂SO₄ (catalytic) | Esterification | Alcohol (as solvent or reagent) |

| DCC | Esterification, Amidation | DMAP (for esters), HOBt (for amides) |

| EDC | Esterification, Amidation | DMAP (for esters), HOBt (for amides) |

While challenging, decarboxylation of the carboxylic acid can lead to the formation of either an alkene or an alkyl derivative, depending on the reaction pathway. Decarboxylative coupling reactions, often mediated by transition metals, can forge new carbon-carbon or carbon-heteroatom bonds.

For instance, radical decarboxylation, such as the Barton decarboxylation, involves the conversion of the carboxylic acid to a thiohydroxamate ester followed by radical generation and trapping. Reductive decarboxylation can lead to the corresponding alkyl-substituted nitrophenyl compound. Oxidative decarboxylation methods, like the Hunsdiecker reaction (using silver salts of the carboxylic acid with bromine), could potentially yield a bromo-derivative, though side reactions on the activated ring are possible. More modern photoredox-catalyzed decarboxylative cross-coupling reactions offer milder conditions for generating new bonds at the former site of the carboxylic acid.

Reactivity at the α-Methoxy Position and Propanoic Acid Backbone

The α-methoxy group and the C-H bonds of the propanoic acid backbone are generally less reactive than the nitro and carboxylic acid functionalities. However, under specific conditions, they can participate in chemical transformations.

The α-hydrogen, being adjacent to the electron-withdrawing carboxylic acid, possesses a degree of acidity, although this is somewhat mitigated by the electron-donating methoxy (B1213986) group. Deprotonation at this position with a strong base could potentially generate a carbanion, which could then be reacted with an electrophile. However, competing reactions at the more acidic carboxylic acid proton would need to be considered and likely protected.

The methoxy group itself is relatively inert but can be cleaved under harsh conditions using strong acids like hydrobromic acid (HBr) or a Lewis acid such as boron tribromide (BBr₃) to yield the corresponding α-hydroxy acid. The propanoic backbone is generally robust, but strong oxidizing conditions could potentially lead to cleavage of the C-C bonds.

Ether Cleavage and Functional Group Interconversion Strategies

The primary sites for initial chemical modification on this compound are the methoxy ether and the aromatic nitro group. Strategic cleavage of the ether and interconversion of the nitro group can unlock new synthetic pathways.

One of the most effective and widely used reagents for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). nih.govresearchgate.net This Lewis acid facilitates the demethylation of the methoxy group to yield a hydroxyl group. The reaction mechanism is thought to involve the formation of an ether-BBr₃ adduct, followed by a bimolecular process where a second adduct acts as a bromide donor to cleave the methyl-oxygen bond. gvsu.eduresearchgate.net While often used in a 1:1 stoichiometric ratio, studies have shown that sub-stoichiometric amounts of BBr₃ can be effective, proceeding through a proposed three-cycle mechanism. nih.govcore.ac.uk The resulting α-hydroxy acid is a valuable intermediate for further derivatization.

The nitro group on the phenyl ring is a versatile functional handle that can be readily converted into other functionalities, most notably an amine (aniline). The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. youtube.comwikipedia.org A variety of reagents can achieve this conversion, offering different levels of chemoselectivity. wikipedia.org Common methods include catalytic hydrogenation with palladium on carbon (H₂/Pd-C) or using metals in acidic media, such as iron in hydrochloric acid (Fe/HCl). youtube.comquora.com More modern, metal-free methods utilizing reagents like trichlorosilane (B8805176) have also been developed, which can be advantageous when other reducible functional groups are present in the molecule. rsc.orgorganic-chemistry.org The resulting aniline derivative opens up a vast landscape of subsequent reactions, including diazotization and amide bond formations.

| Transformation | Reagent(s) | Product Functional Group | Reference(s) |

| Ether Cleavage | Boron tribromide (BBr₃) | α-Hydroxy acid | nih.govresearchgate.netresearchgate.net |

| Nitro Reduction | H₂/Pd-C, Fe/HCl, Sn/HCl | Aniline | youtube.comwikipedia.orgquora.com |

| Nitro Reduction (Metal-Free) | Trichlorosilane (HSiCl₃) | Aniline | rsc.orgorganic-chemistry.org |

This table summarizes key functional group interconversions applicable to this compound.

Derivatization Pathways for Complex Molecular Scaffolds

The strategic modification of the functional groups on this compound paves the way for the construction of more intricate molecular architectures. The carboxylic acid, the newly formed α-hydroxy acid or aniline, and the phenyl ring itself serve as points of diversification.

The carboxylic acid moiety can undergo standard transformations such as esterification or amidation. For instance, reaction with an alcohol in the presence of an acid catalyst will yield the corresponding ester. More significantly, the carboxylic acid can be coupled with amines to form amides, a critical linkage in many biologically active molecules.

Following the reduction of the nitro group to an aniline, a plethora of derivatization strategies become accessible. The aniline can be acylated to form amides, which can be further modified. The amino group also directs electrophilic aromatic substitution to the ortho and para positions, allowing for the introduction of additional substituents on the aromatic ring.

The combination of the α-hydroxy acid (from ether cleavage) and the aniline (from nitro reduction) within the same molecule creates a scaffold ripe for the synthesis of heterocyclic compounds. For example, intramolecular condensation could potentially lead to the formation of lactones or lactams. Furthermore, the 3-arylpropanoic acid backbone is a known precursor for various heterocyclic systems. For instance, derivatives of 3-arylpropanoic acids have been utilized in the synthesis of indolinones and other complex ring systems with potential biological activity. nih.gov The core structure can also be a building block in multi-component reactions to generate diverse molecular libraries. rsc.org

| Starting Moiety | Reaction Type | Potential Product Scaffold | Reference(s) |

| Carboxylic Acid | Amidation | N-substituted amides | rsc.org |

| Aniline | Acylation | N-Aryl amides | rsc.org |

| Aniline | Diazotization/Substitution | Substituted phenyl derivatives | youtube.com |

| α-Hydroxy Acid/Aniline | Intramolecular Cyclization | Lactones/Lactams | youtube.com |

| 3-Arylpropanoic Acid | Cyclocondensation | Indolinones, other heterocycles | nih.gov |

This table outlines potential derivatization pathways from key functional groups of modified this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule in solution. For a novel compound like 2-Methoxy-3-(4-nitrophenyl)propanoic acid, a suite of NMR experiments would be essential to confirm its constitution and stereochemistry.

Application of Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton (¹H) and carbon (¹³C) signals of this compound, a series of one- and two-dimensional NMR experiments would be conducted.

¹H NMR: This experiment would provide initial information on the number of different proton environments, their chemical shifts, and their coupling patterns (splitting), which reveals adjacent protons.

¹³C NMR: This would show the number of unique carbon environments.

COSY (Correlation Spectroscopy): This 2D technique establishes proton-proton (H-H) correlations through-bond, typically over two to three bonds. It would be used to trace the connectivity of the protons in the propanoic acid backbone and within the nitrophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms (¹JCH). It is a powerful tool for assigning which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds, ²JCH, ³JCH, and sometimes ⁴JCH). This is crucial for connecting different fragments of the molecule, for instance, linking the methoxy (B1213986) group to the propanoic acid chain and the propanoic acid chain to the nitrophenyl ring.

A hypothetical table of expected NMR data is presented below for illustrative purposes. The exact chemical shifts would depend on the solvent and experimental conditions.

| Atom Number | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H to C) |

| 1 | - (Carboxylic Acid) | ~175 | C2, C3 |

| 2 | ~4.0 (dd) | ~80 | C1, C3, C4, OCH₃ |

| 3 | ~3.0 (m) | ~38 | C1, C2, C4, C5/C9 |

| 4 | - | ~145 | C3, C5/C9 |

| 5, 9 | ~7.5 (d) | ~130 | C3, C4, C7 |

| 6, 8 | ~8.2 (d) | ~124 | C4, C7 |

| 7 | - | ~148 | C5/C9, C6/C8 |

| OCH₃ | ~3.5 (s) | ~58 | C2 |

Stereochemical Assignment through NMR Anisotropy Effects

The chiral center at the C2 position of this compound means the compound can exist as two enantiomers (R and S). While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments. This results in separate NMR signals for the enantiomers, allowing for their differentiation and quantification. Furthermore, advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy could be used on diastereomeric derivatives to determine the relative stereochemistry, though this is more common for molecules with multiple chiral centers.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise information on bond lengths, bond angles, and the three-dimensional arrangement of molecules.

Crystal Structure Determination and Polymorphism Analysis

To perform X-ray crystallography, a high-quality single crystal of this compound would need to be grown. The crystal would be irradiated with X-rays, and the resulting diffraction pattern analyzed to determine the electron density map, from which the atomic positions are derived. This would confirm the molecular structure and provide key crystallographic data.

Polymorphism , the ability of a compound to exist in more than one crystal form, is a critical aspect to investigate for any new solid material. Different polymorphs can have different physical properties. A polymorphism screen would involve crystallizing the compound from various solvents and under different conditions (e.g., temperature, pressure) to identify any different crystalline forms. Each unique form would then be analyzed by X-ray diffraction.

A hypothetical crystallographic data table is shown below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1035 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.45 |

Analysis of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The way molecules pack in a crystal is determined by intermolecular forces. For this compound, the carboxylic acid group is a strong hydrogen bond donor and acceptor, and would likely form dimers with neighboring molecules. The nitro group could also participate in weaker hydrogen bonds.

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound by providing a highly accurate mass measurement.

The fragmentation pattern in an electron ionization (EI) mass spectrum would show characteristic losses. For instance, one might expect to see the loss of the methoxy group (-31 Da), the carboxylic acid group (-45 Da), or cleavage of the bond between C2 and C3.

A hypothetical table of major mass spectral fragments is provided below.

| m/z | Possible Fragment Ion |

| 225 | [M]⁺ (Molecular Ion) |

| 194 | [M - OCH₃]⁺ |

| 180 | [M - COOH]⁺ |

| 136 | [C₇H₆NO₂]⁺ (nitrophenyl fragment) |

| 121 | [C₇H₇NO]⁺ |

Tandem Mass Spectrometry for Structural Elucidation of Reaction Intermediates

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to gain structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. youtube.com This methodology is invaluable for elucidating the structure of reaction intermediates that may be transient and present in low concentrations. In the context of "this compound," MS/MS can be used to probe the fragmentation pathways of the molecule, providing insights into its structural connectivity.

The fragmentation of "this compound" in a tandem mass spectrometer would likely proceed through several key pathways, initiated by the charge on the precursor ion. Common fragmentation patterns for related nitroaromatic and carboxylic acid compounds involve the loss of small neutral molecules. nih.govnih.gov

Table 2: Plausible Tandem MS Fragmentation Pathways for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Plausible Fragment Structure |

| 226.0659 | H₂O | 208.0553 | Loss of the carboxylic acid hydroxyl group |

| 226.0659 | CO | 198.0710 | Loss of carbon monoxide from the carboxylic acid |

| 226.0659 | HCOOH | 180.0604 | Loss of formic acid |

| 226.0659 | NO₂ | 180.0604 | Loss of the nitro group |

| 226.0659 | CH₃OH | 194.0397 | Loss of methanol (B129727) from the methoxy group |

Note: The relative abundance of these fragments would depend on the collision energy and the specific instrumentation used.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Mechanistic Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and can offer insights into intermolecular interactions and reaction mechanisms. mt.com For "this compound," IR and Raman spectroscopy are complementary methods for confirming its structural features.

The IR spectrum is expected to show strong absorptions corresponding to the stretching vibrations of the nitro (NO₂), carbonyl (C=O), and hydroxyl (O-H) groups. spectroscopyonline.com The aromatic ring and the C-O ether linkage will also exhibit characteristic bands. Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for analyzing the vibrations of the aromatic ring and the carbon backbone. longdom.org

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (IR/Raman) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) | IR |

| C-H (Aromatic) | Stretching | 3100-3000 | IR, Raman |

| C-H (Aliphatic) | Stretching | 3000-2850 | IR, Raman |

| C=O (Carboxylic Acid) | Stretching | 1725-1700 | IR |

| C=C (Aromatic) | Stretching | 1600-1450 | IR, Raman |

| NO₂ (Nitro) | Asymmetric Stretching | 1550-1475 | IR |

| NO₂ (Nitro) | Symmetric Stretching | 1360-1290 | IR |

| C-O (Ether & Acid) | Stretching | 1300-1000 | IR |

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment and intermolecular interactions.

Electrochemical Characterization for Redox Behavior and Mechanistic Studies

Electrochemical methods are particularly well-suited for investigating the redox properties of "this compound," with a primary focus on the electrochemically active nitro group.

Voltammetric Analysis of Nitro Group Reduction Pathways

Cyclic voltammetry (CV) is a powerful technique for studying the reduction and oxidation processes of a molecule. For nitroaromatic compounds, CV can reveal the stepwise reduction of the nitro group. researchgate.netnih.gov The reduction of the nitro group typically proceeds in a multi-electron, multi-proton process, the specifics of which are highly dependent on the pH of the medium. bohrium.com

In acidic media, the nitro group is often reduced in a single, irreversible four-electron step to the corresponding hydroxylamine. researchgate.net In neutral or alkaline media, the reduction may proceed through a one-electron transfer to form a stable radical anion, which can be observed as a reversible couple in the cyclic voltammogram. researchgate.net

Table 4: Expected Voltammetric Behavior of this compound

| pH Condition | Expected Reduction Process | Number of Electrons | Key Intermediates |

| Acidic (e.g., pH < 4) | R-NO₂ → R-NHOH | 4e⁻ | Hydroxylamine |

| Neutral/Alkaline (e.g., pH > 7) | R-NO₂ ⇌ R-NO₂⁻˙ | 1e⁻ | Nitro radical anion |

| Neutral/Alkaline (e.g., pH > 7) | R-NO₂⁻˙ → R-NHOH | 3e⁻ | Hydroxylamine |

Note: R represents the 2-methoxy-3-phenylpropanoic acid backbone. Potentials are dependent on the electrode material and solvent system.

Investigation of Electrochemical Synthesis Applications

Electrochemical methods can also be employed for the synthesis of derivatives of "this compound." nih.gov By controlling the electrode potential, the selective reduction of the nitro group to other functionalities such as nitroso, hydroxylamino, or amino groups can be achieved. This offers a green and efficient alternative to traditional chemical reductants.

For instance, controlled-potential electrolysis at a potential corresponding to the first reduction wave could selectively generate the nitro radical anion, which could then be used in subsequent coupling reactions. Electrolysis at a more negative potential could lead to the formation of the corresponding amine, "2-Methoxy-3-(4-aminophenyl)propanoic acid," a potentially valuable building block for further synthesis.

Time-Resolved Spectroscopy for Dynamic Mechanistic Studies

Time-resolved spectroscopy techniques, such as transient absorption or time-resolved emission spectroscopy, are powerful tools for studying the dynamics of short-lived excited states and reaction intermediates. youtube.comyoutube.com For "this compound," these methods could be used to investigate the photophysical properties and reaction dynamics following photoexcitation.

Upon absorption of light, the nitroaromatic chromophore can be promoted to an excited singlet state, which can then undergo intersystem crossing to a triplet state. Time-resolved spectroscopy allows for the direct observation of these transient species and the measurement of their lifetimes. This information is crucial for understanding photochemical reaction mechanisms, such as photosubstitution or photoreduction reactions, that the compound might undergo. The dynamics of these processes are often on the picosecond to microsecond timescale, necessitating the use of these advanced spectroscopic techniques.

Theoretical and Computational Investigations

Quantum Chemical Calculations (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various molecular attributes with a favorable balance between accuracy and computational cost. Hybrid functionals, such as B3LYP and B3PW91, are commonly employed in these calculations, often in conjunction with basis sets like 6-31+G(d,p) or 6-311G(d,p), to yield reliable results for organic molecules. epstem.netmdpi.comresearchgate.net

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy conformation. aps.org This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to locate a minimum on the potential energy surface. For a flexible molecule like 2-Methoxy-3-(4-nitrophenyl)propanoic acid, with its rotatable bonds, a conformational analysis is crucial. This can be achieved by performing a potential energy surface (PES) scan, where specific dihedral angles are systematically rotated to identify all possible low-energy conformers. researchgate.net

For analogous molecules, DFT calculations have been successfully used to determine the most stable conformations. For instance, studies on similar organic compounds have shown that the calculated geometric parameters are in good agreement with experimental data obtained from X-ray diffraction. researchgate.netnih.gov The optimized geometry provides the foundation for all subsequent property calculations.

Table 1: Representative Theoretical Geometric Parameters for a Phenylpropanoic Acid Derivative | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | C-C (ring) | 1.39 | C-C-C (ring) | 120.0 | C-C-C-C (ring) | 0.0 | | C-C (acid) | 1.52 | O-C-O (acid) | 123.0 | H-O-C=O (acid) | 180.0 (trans) | | C-O (ether) | 1.37 | C-O-C (ether) | 118.0 | C-C-O-C (ether) | variable | | C-N (nitro) | 1.48 | O-N-O (nitro) | 124.0 | C-C-N-O (nitro) | variable | Note: This table presents typical, idealized values for bond lengths, angles, and dihedrals in a related molecule. Actual calculated values for this compound would be specific to its optimized geometry.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com

In a molecule like this compound, the distribution of the HOMO and LUMO would be of significant interest. For example, in a related compound, 2-amino-6-methoxy-4-(4-nitrophenyl)-4H-benzo[h]chromene-3-carbonitrile, DFT studies revealed that the HOMO is predominantly located over the nitrophenyl ring, while the LUMO is mainly situated over the chromene portion. uaeu.ac.ae This separation of the frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment.

Table 2: Representative FMO Energies and Reactivity Descriptors for a Nitrophenyl-Containing Compound

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -2.5 |

| Energy Gap (ΔE) | 4.0 |

| Electronegativity (χ) | 4.5 |

| Chemical Hardness (η) | 2.0 |

| Chemical Softness (S) | 0.5 |

| Electrophilicity Index (ω) | 5.06 |

Note: These are illustrative values from a study on a related nitrophenyl compound. mdpi.com The actual values for this compound would need to be calculated.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While quantum chemical calculations provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the conformational landscape and the influence of a solvent.

For this compound, an MD simulation in a solvent like water or ethanol (B145695) would reveal how the molecule samples different conformations in solution. researchgate.net This is particularly important for understanding its behavior in a biological or chemical environment. The simulation would show the flexibility of the propanoic acid chain and the rotation around the bond connecting it to the phenyl ring. The interactions between the nitro and methoxy (B1213986) groups with the solvent molecules would also be elucidated, providing insights into its solubility and solvation thermodynamics.

Mechanistic Pathways Elucidation Through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the determination of reaction energetics.

Transition State Characterization and Reaction Coordinate Analysis

To understand a chemical reaction at a fundamental level, it is essential to identify the transition state (TS)—the highest energy point along the reaction pathway. Computational methods can be used to locate the TS structure, which is characterized by having exactly one imaginary frequency in its vibrational analysis. This imaginary frequency corresponds to the motion along the reaction coordinate, the path that leads from reactants to products.

For a potential reaction involving this compound, such as an esterification or an amidation, computational modeling could be used to find the structure of the transition state. mdpi.com A reaction coordinate analysis, often performed using an Intrinsic Reaction Coordinate (IRC) calculation, would then confirm that the identified TS indeed connects the reactants and products.

Prediction of Reaction Energetics and Kinetics

These energy values are crucial for predicting the kinetics of the reaction. According to transition state theory, the rate constant of a reaction is exponentially dependent on the activation energy. Therefore, by calculating the activation energy, it is possible to estimate the reaction rate and understand how factors such as substituents or solvent might influence it. For instance, the electron-withdrawing nitro group in this compound would be expected to have a significant electronic effect on reactions involving the propanoic acid moiety, a hypothesis that can be quantitatively assessed through computational prediction of reaction energetics.

Intermolecular Interaction Studies

A comprehensive review of available scientific literature and crystallographic databases reveals a notable absence of specific studies on the intermolecular interactions of this compound, including detailed Hirshfeld surface analyses. While computational and crystallographic studies are crucial for understanding the solid-state behavior and physicochemical properties of a compound, such investigations for this particular molecule have not been published.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. These interactions, which include hydrogen bonds, van der Waals forces, and other weaker contacts, govern the packing arrangement of molecules in the crystal and influence properties such as melting point, solubility, and polymorphism.

Typically, a Hirshfeld surface analysis provides a breakdown of the percentage contribution of different types of intermolecular contacts. For a molecule like this compound, one would anticipate significant contributions from interactions involving the nitro group (O···H contacts), the carboxylic acid group (O-H···O hydrogen bonds), and the methoxy group, in addition to H···H, C···H, and potential π-π stacking interactions from the phenyl ring.

Although direct data is unavailable for the title compound, studies on structurally related molecules containing both methoxy and nitrophenyl moieties provide a general understanding of the types of interactions that could be expected. For instance, analyses of other nitrophenyl derivatives often highlight the prominent role of O···H and H···H contacts in their crystal packing. Similarly, compounds with methoxy groups frequently exhibit C-H···O interactions.

Without experimental crystal structure data for this compound, a detailed and accurate Hirshfeld surface analysis cannot be performed. The generation of precise data tables and enrichment ratios, which quantify the propensity of certain atomic pairs to form contacts, is contingent upon the availability of a crystallographic information file (CIF).

Future research involving the synthesis of single crystals of this compound and their analysis by X-ray diffraction would be necessary to elucidate its precise molecular and supramolecular structure. Such a study would enable a thorough investigation of its intermolecular interaction profile through Hirshfeld surface analysis and other computational tools, providing valuable insights into its solid-state chemistry.

Applications As Advanced Chemical Building Blocks and Precursors in Organic Synthesis and Materials Science

Role in the Synthesis of Chiral Intermediates for Complex Organic Molecules

The presence of a stereocenter at the C2 position makes 2-Methoxy-3-(4-nitrophenyl)propanoic acid, particularly its enantiopure forms like the (S)-enantiomer, a valuable chiral building block. sigmaaldrich.com Chiral intermediates are crucial in the synthesis of complex organic molecules, especially in the pharmaceutical industry, where the biological activity of a drug is often dependent on its stereochemistry.

While specific, detailed research on the direct application of this compound in the synthesis of complex molecules is not extensively documented in publicly available literature, the broader class of phenylpropanoic acids is widely utilized for this purpose. researchgate.net These compounds serve as precursors to a variety of more complex structures, including those with therapeutic potential. The combination of the chiral propanoic acid backbone with the electronically distinct nitrophenyl group makes it a candidate for the enantioselective synthesis of novel compounds. The general utility of chiral building blocks is well-established in the asymmetric synthesis of a wide range of biologically active molecules. researchgate.net

Table 1: Properties of (S)-2-Methoxy-3-(4-nitrophenyl)propanoic acid

| Property | Value |

|---|---|

| CAS Number | 2829279-64-1 |

| Molecular Formula | C₁₀H₁₁NO₅ |

| Purity | Typically ≥97% |

| Appearance | Not specified |

| Application | Laboratory synthesis |

This data is based on commercially available information for the (S)-enantiomer.

Integration into Advanced Organic Scaffolds and Chemical Libraries

The development of chemical libraries is a cornerstone of modern drug discovery and chemical biology, providing a diverse set of molecules for high-throughput screening. nih.gov Building blocks that offer multiple points of diversification are highly sought after for the synthesis of these libraries. This compound fits this description well, with its carboxylic acid and nitro group serving as key functional handles.

The structural motifs present in this compound make it a promising precursor for the synthesis of both macrocycles and heterocycles. The synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals, often relies on precursors containing both a carboxylic acid and an aromatic ring system. ktu.edunih.gov

The nitro group on the phenyl ring can be reduced to an amine, which can then participate in cyclization reactions with the carboxylic acid moiety or other introduced functional groups to form a variety of heterocyclic systems. For example, the intramolecular condensation of an amino acid derivative can lead to the formation of lactams, a common heterocyclic core. Furthermore, the nitrophenyl group itself can be a key component in certain cyclization strategies. nih.gov

Photocleavable linkers, which can be broken by exposure to light, are invaluable tools in chemical biology and drug delivery, allowing for the controlled release of molecules. The ortho-nitrobenzyl group is a well-known photolabile moiety that is widely used for this purpose. nih.gov While this compound has a para-nitro substitution, the underlying principle of using a nitro-activated benzylic position for photocleavage is relevant.

Modifications to the nitrobenzyl structure, such as the inclusion of methoxy (B1213986) groups, can tune the photochemical properties of the linker, including the wavelength of light required for cleavage. nih.gov The synthesis of novel photocleavable linkers often involves incorporating functional handles, such as carboxylic acids, to allow for their attachment to other molecules. The structure of this compound, with its carboxylic acid and methoxy-substituted nitrophenyl group, makes it a candidate for the development of new photocleavable systems.

Potential Utilization in Materials Science and Polymer Chemistry

The application of functional organic molecules as monomers or additives is a key strategy in the development of advanced polymers and materials with tailored properties.

While direct polymerization of this compound is not commonly reported, its derivatives could potentially serve as monomers for the synthesis of functional polymers. For instance, the carboxylic acid could be converted to an ester or amide with a polymerizable group, such as a vinyl or acrylic moiety. The resulting monomer could then be incorporated into a polymer chain, introducing the methoxy and nitrophenyl functionalities. Aromatic polyamides, known for their thermal stability, are synthesized from diacid and diamine monomers. mdpi.com A derivative of this compound, after conversion of the nitro group to an amine and the carboxylic acid to a suitable derivative, could potentially be used in the synthesis of such high-performance polymers.

Stimuli-responsive polymers, which change their properties in response to external signals like pH, temperature, or light, are a major focus of modern materials science. nih.govresearchgate.netrsc.org The nitro group in this compound offers a pathway to creating pH-responsive systems. Reduction of the nitro group to an amine introduces a basic site that can be protonated at acidic pH. If this moiety is incorporated into a polymer, this protonation can lead to changes in the polymer's solubility, conformation, or other properties. Such pH-responsive polymers have applications in drug delivery, where they can be designed to release a therapeutic payload in the acidic environment of a tumor or within specific cellular compartments. nih.govresearchgate.net

Future Research Directions and Emerging Paradigms

Development of Novel and More Efficient Stereoselective Synthetic Methodologies

Currently, there is a lack of specific, published stereoselective synthetic routes for 2-Methoxy-3-(4-nitrophenyl)propanoic acid. Future research will likely focus on developing such methodologies to access enantiomerically pure forms of the compound, which is crucial for potential applications in pharmaceuticals and materials science.

Drawing inspiration from syntheses of structurally related propanoic acids, several strategies could be envisioned. For instance, asymmetric hydrogenation of a corresponding acrylic acid precursor using chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, could be a viable approach. Another promising avenue is the use of chiral auxiliaries, a well-established method for controlling stereochemistry in aldol-type reactions to construct the carbon skeleton with the desired configuration. nih.gov Evans' oxazolidinone auxiliaries, for example, have been successfully used in the stereoselective synthesis of other complex propanoic acids. nih.gov

Future research could systematically screen various chiral catalysts and auxiliaries to identify the optimal conditions for high diastereoselectivity and enantioselectivity. A prospective research goal would be to achieve enantiomeric excess (e.e.) values greater than 95%, which is a standard requirement for many applications.

Hypothetical Screening of Chiral Catalysts for Asymmetric Synthesis

| Catalyst System | Proposed Precursor | Target Enantioselectivity (e.e. %) | Potential Advantages |

|---|---|---|---|

| (R)-BINAP-RuCl2 | (E)-2-methoxy-3-(4-nitrophenyl)acrylic acid | >95% | High turnover numbers, well-established for similar substrates. |

| Chiral Phosphoric Acids | Reaction of 4-nitrobenzaldehyde (B150856) with a methoxyketene (B1253318) silyl (B83357) acetal | >90% | Organocatalytic, metal-free, and environmentally benign. |

| Evans' Oxazolidinone Auxiliary | N-acylated oxazolidinone | >98% (diastereomeric excess) | Reliable and predictable stereochemical outcome. nih.gov |

Exploration of Unconventional Reactivity Profiles and Cascade Reactions

The chemical structure of this compound, featuring a nitro group, a methoxy (B1213986) group, and a carboxylic acid, suggests a rich and underexplored reactivity profile. Future research should venture beyond standard transformations and investigate unconventional reactivity and cascade reactions.

The nitro group, for example, is not only a powerful electron-withdrawing group but can also participate in various transformations. It could be a handle for introducing other functional groups through reduction to an amine, which can then be further derivatized. This would open pathways to novel amino acid derivatives. Furthermore, the nitro group can direct C-H activation reactions at the phenyl ring, enabling the synthesis of more complex substituted analogues.

Cascade reactions, where multiple bonds are formed in a single operation, would be a highly efficient strategy for building molecular complexity from this scaffold. For instance, a cascade reaction could be designed where an initial transformation of the carboxylic acid group triggers a subsequent cyclization involving the nitro group or the aromatic ring.

Integration with Flow Chemistry and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly important in modern chemical synthesis. Integrating the synthesis of this compound with flow chemistry offers significant potential for a more sustainable and efficient manufacturing process. researchgate.netresearchgate.netrsc.org

Flow chemistry, which involves performing reactions in a continuous stream rather than in a batch, can offer superior control over reaction parameters such as temperature and pressure, leading to higher yields and purities. mit.edunsf.gov For nitration reactions, which are often highly exothermic and can be hazardous on a large scale in batch, flow reactors provide enhanced safety due to the small reaction volumes and superior heat transfer. mit.edu

Future research could focus on developing a continuous flow process for the entire synthetic sequence of this compound. This would involve optimizing each step in a flow reactor, potentially telescoping multiple steps into a single continuous operation without isolating intermediates. This approach would not only improve safety and efficiency but also minimize solvent waste and energy consumption, contributing to a greener chemical process. researchgate.netresearchgate.net

Comparison of Batch vs. Prospective Flow Synthesis

| Parameter | Traditional Batch Synthesis | Projected Flow Chemistry Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Safety | Potential for thermal runaway in exothermic steps | Enhanced safety through superior heat and mass transfer. mit.edu |

| Scalability | Challenging and requires process redesign | Easier to scale up by running the system for longer |

| Sustainability | Higher solvent waste and energy consumption | Reduced waste and energy usage, potential for solvent recycling. researchgate.netresearchgate.net |

Application of Advanced In-Situ Characterization Techniques for Reaction Monitoring

To develop robust and optimized synthetic protocols, a deep understanding of the reaction kinetics and mechanism is essential. The application of advanced in-situ characterization techniques for real-time reaction monitoring is a key future research direction.

Techniques such as Process Analytical Technology (PAT), including in-situ Infrared (IR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR), could be integrated into both batch and flow reactors. These methods would allow for the continuous monitoring of the concentrations of reactants, intermediates, and products throughout the reaction. The data obtained would be invaluable for optimizing reaction conditions, identifying transient and potentially unstable intermediates, and gaining a deeper mechanistic understanding of the transformations.

Computational Design of New Derivatives with Tuned Chemical and Spectroscopic Properties

Computational chemistry offers a powerful tool for accelerating the discovery and development of new molecules with desired properties. Future research should leverage computational modeling to design novel derivatives of this compound with tuned chemical and spectroscopic characteristics.

Density Functional Theory (DFT) calculations can be employed to predict the geometric, electronic, and spectroscopic properties of designed analogues. For example, by systematically varying the substituents on the phenyl ring, it would be possible to computationally screen for derivatives with altered redox potentials, acidity, or light-absorption properties. This in-silico approach can prioritize the most promising candidates for synthesis, saving significant time and resources in the laboratory. Furthermore, computational studies can provide insights into the non-covalent interactions that might govern the assembly of these molecules in the solid state or their binding to biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.